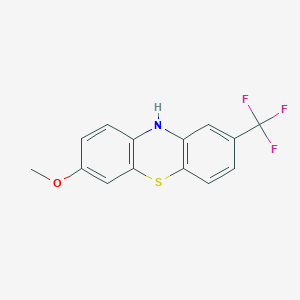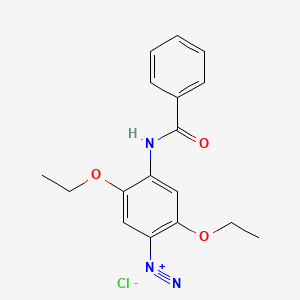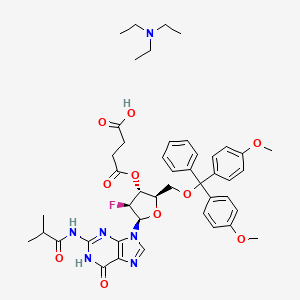
9-(2'-Deoxy-5'-o-dmt-2'-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3'-o-succinate triethylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt is a synthetic nucleoside analog. This compound is primarily used in antiviral research due to its ability to inhibit viral DNA synthesis. It has shown efficacy against various viruses, including influenza A, herpes simplex virus type 1, and HIV type 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt involves multiple steps:
Protection of the hydroxyl groups: The hydroxyl groups of the sugar moiety are protected using dimethoxytrityl (DMT) chloride.
Fluorination: The protected sugar is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is coupled with a protected guanine derivative.
Deprotection: The protecting groups are removed under acidic conditions.
Succination: The resulting nucleoside is then reacted with succinic anhydride to form the succinate ester.
Formation of the triethylammonium salt: Finally, the succinate ester is converted to its triethylammonium salt form by reacting with triethylamine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted nucleosides .
Scientific Research Applications
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, particularly against influenza A, herpes simplex virus type 1, and HIV type 1.
Industry: Utilized in the production of antiviral drugs and as a reference standard in pharmaceutical testing
Mechanism of Action
The compound exerts its effects by incorporating into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral DNA synthesis. The molecular targets include viral DNA polymerases, which are essential for viral replication. By inhibiting these enzymes, the compound prevents the proliferation of viruses .
Comparison with Similar Compounds
Similar Compounds
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)adenine 3’-o-succinate triethylammonium salt: Another nucleoside analog with similar antiviral properties.
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)cytosine 3’-o-succinate triethylammonium salt: Used in antiviral research with a different base moiety
Uniqueness
9-(2’-Deoxy-5’-o-dmt-2’-fluoro-b-d-arabinofuranosyl)-n2-isobutyrylguanine 3’-o-succinate triethylammonium salt is unique due to its specific structure, which allows for effective incorporation into viral DNA and subsequent inhibition of viral replication. Its fluorinated sugar moiety enhances its stability and resistance to enzymatic degradation, making it a potent antiviral agent .
Properties
Molecular Formula |
C45H55FN6O10 |
|---|---|
Molecular Weight |
858.9 g/mol |
IUPAC Name |
4-[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C39H40FN5O10.C6H15N/c1-22(2)35(49)43-38-42-34-32(36(50)44-38)41-21-45(34)37-31(40)33(55-30(48)19-18-29(46)47)28(54-37)20-53-39(23-8-6-5-7-9-23,24-10-14-26(51-3)15-11-24)25-12-16-27(52-4)17-13-25;1-4-7(5-2)6-3/h5-17,21-22,28,31,33,37H,18-20H2,1-4H3,(H,46,47)(H2,42,43,44,49,50);4-6H2,1-3H3/t28-,31+,33-,37-;/m1./s1 |
InChI Key |
JAFGAGVWXBMKKQ-FOOWEFJRSA-N |
Isomeric SMILES |
CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O)F |
Canonical SMILES |
CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
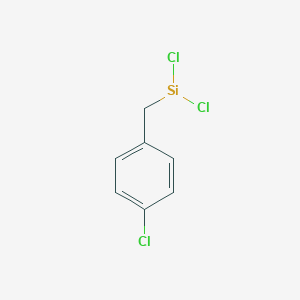
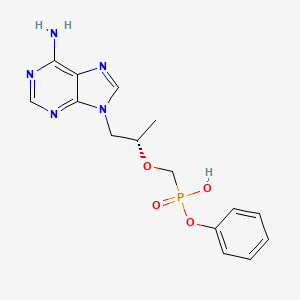
![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
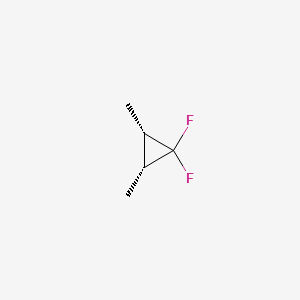
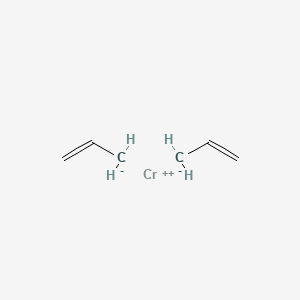

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
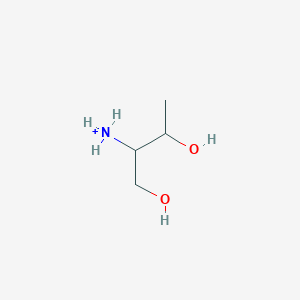
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
